molecular formula C13H11BF3KO B1461706 Potassium (2-benzyloxyphenyl)trifluoroborate CAS No. 850623-44-8

Potassium (2-benzyloxyphenyl)trifluoroborate

Cat. No.: B1461706
CAS No.: 850623-44-8
M. Wt: 290.13 g/mol
InChI Key: DWILRRAFYGUCNV-UHFFFAOYSA-N
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Description

Potassium (2-benzyloxyphenyl)trifluoroborate belongs to the class of compounds known as potassium acyltrifluroborates . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . Boronic acids RB(OH)2 react with potassium bifluoride K[HF2] to form trifluoroborate salts K[RBF3] .


Molecular Structure Analysis

The molecular formula of this compound is C13H11BF3KO . The molecular weight is 290.13 .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

  • Synthesis of Sulfones and Cross-Coupling Reactions :

    • Potassium allyltrifluoroborates undergo bora-ene reactions with sulfur dioxide, leading to the production of sulfinyloxy-trifluoroborates, which can be further alkylated to produce sulfones. This process involves using benzyl halides and haloacetic acid derivatives as alkylation reagents. The synthesized sulfones find extensive use in various chemical synthesis applications (Stikute et al., 2017).
    • Furthermore, potassium aryltrifluoroborates have been employed in cross-coupling reactions with aryl and heteroaryl chlorides using oxime-derived palladacycle as a pre-catalyst. These reactions, conducted in aqueous media, yield biphenyls under phosphine-free conditions, highlighting the reagent's contribution to creating biologically and industrially relevant compounds (Alacid & Nájera, 2008).
  • Copper-Catalyzed Trifluoromethylation :

    • The use of potassium (trifluoromethyl)trimethoxyborate in copper-catalyzed trifluoromethylation reactions represents a significant advancement. This reagent facilitates the transformation of aryl iodides into benzotrifluorides, a crucial chemical moiety in various pharmaceuticals and agrochemicals (Knauber et al., 2011).
  • Wittig Reactions and Synthesis of Organotrifluoroborates :

    • The preparation of organotrifluoroborato phosphonium ylides from benzyl chlorides and their subsequent conversion to unsaturated organotrifluoroborates showcases the reagent's role in creating complex organic molecules. This transformation is crucial for synthesizing various organic compounds, including pharmaceuticals and materials (Molander et al., 2007).
  • Stereo Specific Cross-Coupling and Synthesis of Secondary Alcohols :

    • The palladium-catalyzed Suzuki-Miyaura reaction using potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides is noteworthy. It provides a route to protected secondary alcohols, crucial intermediates in various chemical syntheses. The process is stereospecific, maintaining the stereochemistry, which is vital for the biological activity of many compounds (Molander & Wisniewski, 2012).

Mechanism of Action

Target of Action

Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate compound . Organotrifluoroborates are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .

Mode of Action

Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling reactions has recently been investigated in detail . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, so a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in organic synthesis. It is involved in oxidation, Ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and Suzuki cross-coupling .

Pharmacokinetics

Like other organotrifluoroborates, it is likely to be stable and resistant to degradation .

Result of Action

The result of the action of this compound is the formation of new chemical bonds and structures through its role in various organic synthesis reactions .

Action Environment

This compound is tolerant of air and moisture , making it easy to handle and purify . It is typically stored in an inert atmosphere at room temperature . Environmental factors such as temperature, humidity, and the presence of other chemical reagents can influence its action, efficacy, and stability .

Safety and Hazards

Potassium (2-benzyloxyphenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Potassium trifluoroborates are a promising class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them versatile coupling partners and useful reagents in a vast array of C–C bond forming reactions . Therefore, they have the potential to expand the palette of available boron reagents for cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

Potassium (2-benzyloxyphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups. The compound’s trifluoroborate group is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . Additionally, it can form complexes with other biomolecules, influencing their reactivity and stability.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form stable complexes with cellular proteins can lead to alterations in protein function and cellular responses. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability can be affected by exposure to moisture and air, leading to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical transformations . The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. These interactions can influence metabolic flux and the levels of metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The compound’s distribution can also be affected by its chemical properties, such as solubility and stability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILRRAFYGUCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660121
Record name Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-44-8
Record name Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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